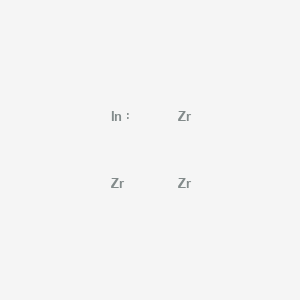
Indium--zirconium (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium-zirconium (1/3) is a compound consisting of indium and zirconium in a 1:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, catalysis, and electronics. Indium is a post-transition metal known for its malleability and ductility, while zirconium is a transition metal known for its high resistance to corrosion and heat. The combination of these two elements results in a compound with enhanced properties suitable for advanced technological applications .
Vorbereitungsmethoden
The synthesis of indium-zirconium (1/3) can be achieved through various methods, including solid-state reactions and sol-gel techniques.
Solid-State Reactions: This method involves mixing indium and zirconium powders in the desired stoichiometric ratio and heating the mixture at high temperatures in an inert atmosphere.
Sol-Gel Technique: This method involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to obtain the final product.
Industrial production methods often involve large-scale solid-state reactions due to their simplicity and cost-effectiveness.
Analyse Chemischer Reaktionen
Indium-zirconium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form indium and zirconium oxides. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Reduction reactions can convert the oxides back to the metallic state using reducing agents such as hydrogen or carbon monoxide.
Substitution: Indium-zirconium (1/3) can undergo substitution reactions where one of the metals is replaced by another metal, altering the compound’s properties.
Common reagents used in these reactions include oxygen, hydrogen, and various metal salts. The major products formed from these reactions are indium oxide, zirconium oxide, and substituted metal compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which indium-zirconium (1/3) exerts its effects depends on its application. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved include the activation of hydrogen and carbon dioxide molecules, leading to the formation of methanol and other valuable chemicals .
In biological applications, the compound’s luminescent properties enable it to act as a bioimaging agent, allowing for the visualization of biological processes at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Indium-zirconium (1/3) can be compared with other similar compounds, such as indium-tin oxide and zirconium dioxide.
Indium-Tin Oxide (ITO): ITO is widely used as a transparent conducting oxide in electronic devices.
Zirconium Dioxide (ZrO2): Zirconium dioxide is known for its high thermal stability and resistance to corrosion.
Similar compounds include indium oxide, zirconium carbide, and zirconium nitride, each with distinct properties and applications .
Eigenschaften
CAS-Nummer |
73347-89-4 |
|---|---|
Molekularformel |
InZr3 |
Molekulargewicht |
388.49 g/mol |
InChI |
InChI=1S/In.3Zr |
InChI-Schlüssel |
FLMVQIGQFQUGPF-UHFFFAOYSA-N |
Kanonische SMILES |
[Zr].[Zr].[Zr].[In] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


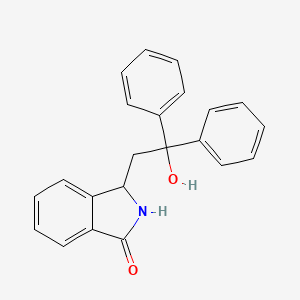
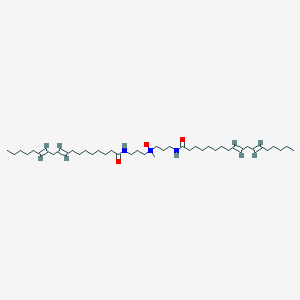
![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
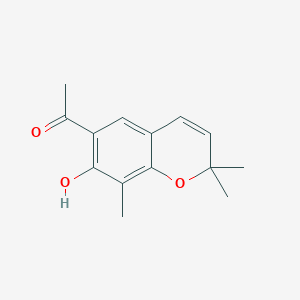
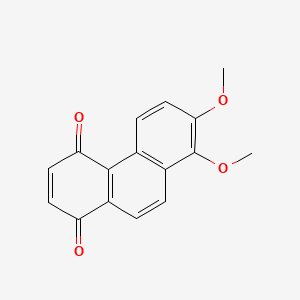

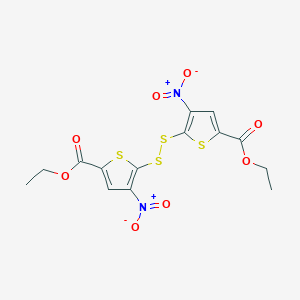
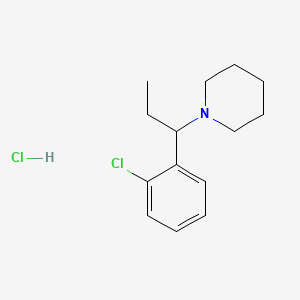
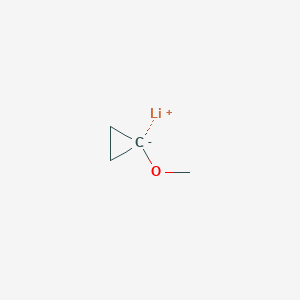
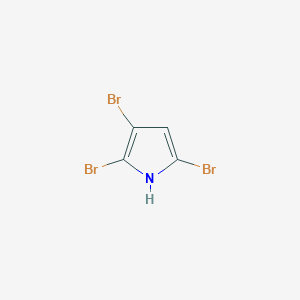
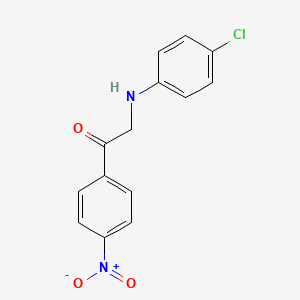
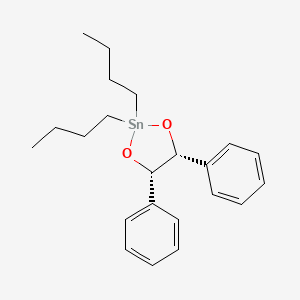
![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
![2-{[(9H-Carbazol-9-YL)amino]methyl}phenol](/img/structure/B14449515.png)
